molecular formula C8H6N2O4 B7763975 beta,3-Dinitrostyrene CAS No. 34441-47-9

beta,3-Dinitrostyrene

Cat. No.: B7763975
CAS No.: 34441-47-9
M. Wt: 194.14 g/mol
InChI Key: YOEGXQQUPVDQEE-SNAWJCMRSA-N
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Description

beta,3-Dinitrostyrene, also known as 1-nitro-3-(2-nitroethenyl)benzene, is an organic compound with the molecular formula C8H6N2O4 and a molecular weight of 194.1442 g/mol . This compound is characterized by the presence of two nitro groups attached to a benzene ring, one of which is part of a nitrovinyl group. It is a yellow crystalline solid that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

beta,3-Dinitrostyrene can be synthesized through several methods. One common approach involves the nitration of m-nitrostyrene. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the electrophilic substitution of the nitro group onto the benzene ring, followed by the addition of the nitrovinyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration reactions. These reactions are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

beta,3-Dinitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

beta,3-Dinitrostyrene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of beta,3-Dinitrostyrene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates that can affect cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta,3-Dinitrostyrene is unique due to the presence of both a nitrovinyl group and an additional nitro group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-nitro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGXQQUPVDQEE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879315
Record name 3-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34441-47-9, 882-26-8
Record name 1-Nitro-3-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34441-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-omega-nitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styrene, m,beta-dinitro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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